

# Application Note: Synthesis Protocols Using *cis*-2-Methyltetrahydropyran-4-amine HCl

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## Compound of Interest

Compound Name: *cis*-2-Methyltetrahydropyran-4-amine HCl

Cat. No.: B14881479

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## Executive Summary & Scaffold Analysis

***cis*-2-Methyltetrahydropyran-4-amine HCl** (CAS: 827046-87-7 / 2752128-01-9) is a high-value building block in modern drug discovery.<sup>[1][2]</sup> It is frequently employed to replace cyclohexyl or piperidiny l amines to modulate lipophilicity (LogD) and metabolic stability.

## Stereochemical Rationale

The "cis" designation implies a 1,3-relationship (relative to the carbon skeleton) where both the C2-Methyl and C4-Amine groups occupy equatorial positions in the lowest-energy chair conformer.<sup>[1][2]</sup>

- Thermodynamic Stability: The *cis*-(e,e) conformer is significantly more stable than the *trans*-(a,e) conformer.<sup>[1][2]</sup>
- Design Advantage: This locks the amine vector into a predictable orientation, crucial for structure-based drug design (SBDD) in kinase and GPCR targets.<sup>[2]</sup>

## Physicochemical Profile

Property	Value	Implication for Synthesis
Molecular Weight	151.63 g/mol (HCl salt)	Stoichiometry calculations must account for HCl.[1][2]
Free Base MW	115.17 g/mol	Volatile as a free base; handle salt until reaction.
Hygroscopicity	Moderate to High	Store in desiccator; weigh quickly.
pKa (Conj. Acid)	~10.5 (Est.)[2]	Requires strong buffering or excess base in couplings.

## Handling & Free-Basing Strategy

The HCl salt is stable but non-nucleophilic.[1][2] For reactions requiring a free amine (e.g., SNAr, Nucleophilic Acyl Substitution), you must neutralize the salt.[2]

### Protocol A: In-Situ Neutralization (Recommended)

Context: Best for small-scale discovery chemistry (<1 g) to avoid loss of the volatile free amine.[1][2]

- Suspend the amine HCl salt in the reaction solvent (DCM, DMF, or THF).[2]
- Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[2]
- Stir for 5–10 minutes at room temperature (RT) to ensure complete dissociation before adding the electrophile.

### Protocol B: Bulk Free-Basing (Scale-Up >10 g)

Context: Required when non-basic conditions are strictly necessary or when using acid-sensitive electrophiles.[1][2]

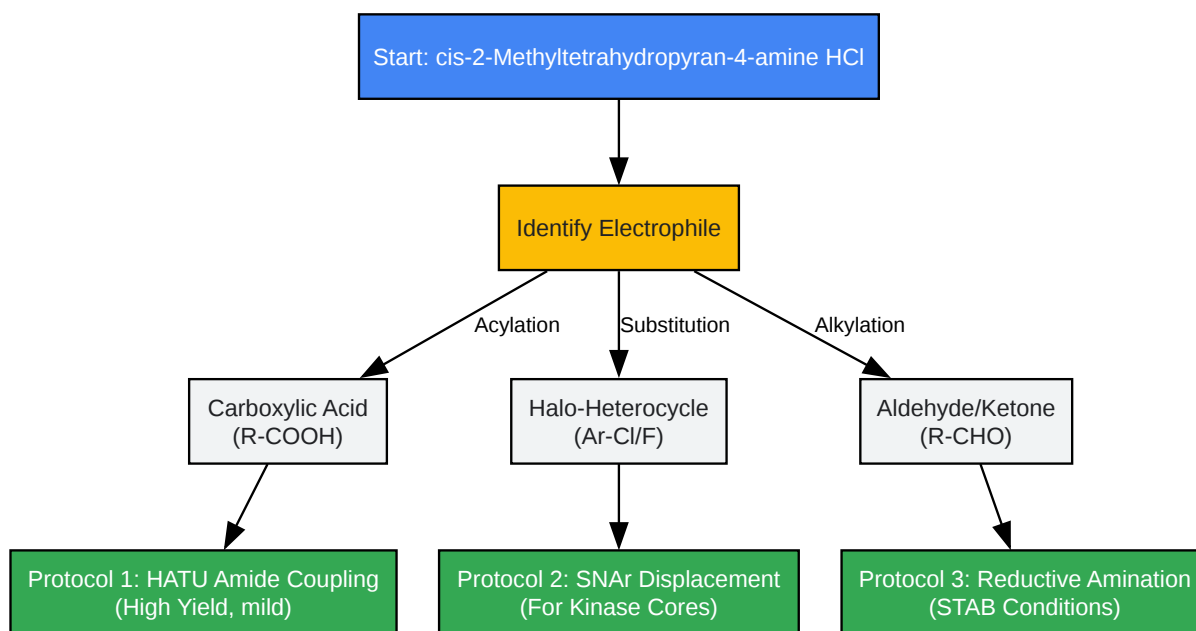
- Dissolve amine HCl in minimal water (10 mL/g).
- Cool to 0°C. Add 4M NaOH until pH > 12.

- Extract exhaustively with 2-MeTHF (preferred over DCM for environmental/safety reasons).  
[1][2]
- Dry organic layer over  $\text{Na}_2\text{SO}_4$ .
- Critical: Do not concentrate to dryness under high vacuum, as the free amine is volatile. Concentrate to a defined volume and use as a solution.

## Reaction Protocols

### Workflow Visualization: Reaction Decision Tree

The following diagram illustrates the logical flow for selecting the optimal protocol based on your electrophile.



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Caption: Decision matrix for selecting synthesis pathways based on electrophile type.

### Protocol 1: Amide Coupling (HATU Method)

Application: Attaching the amine to a drug scaffold (e.g., Proline derivative, Benzoic acid).[2]

Mechanism: Activation of carboxylate followed by nucleophilic acyl substitution.

Materials:

- Carboxylic Acid substrate (1.0 equiv)[2][3]
- **cis-2-Methyltetrahydropyran-4-amine HCl** (1.1 equiv)[1][2]
- HATU (1.2 equiv)[1][2]
- DIPEA (3.5 equiv)[1][2]
- DMF (anhydrous, 10 mL/mmol)[2]

Step-by-Step:

- Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at RT. Note: The solution usually turns yellow.
- Neutralization: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add the DIPEA.
- Addition: Add the amine/base solution to the activated acid mixture dropwise.
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]
- Work-up: Dilute with EtOAc. Wash with sat. NaHCO<sub>3</sub> (2x), water (1x), and brine (1x).[2] Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1][2]

Expert Insight: If the reaction is sluggish, switch to 2-MeTHF as solvent and heat to 50°C. DMF can sometimes retard the reaction due to hydrogen bonding with the amine.[1][2]

## Protocol 2: S<sub>N</sub>Ar Reaction (Nucleophilic Aromatic Substitution)

Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloropyrimidine or 6-chloropurine).[1][2] Reference: Adapted from cis-aminopurine synthesis methodologies [1].

Materials:

- Heteroaryl Chloride (1.0 equiv)[2]
- **cis-2-Methyltetrahydropyran-4-amine HCl** (1.2 equiv)[1][2]
- DIPEA (3.0 equiv) or  $K_2CO_3$  (2.5 equiv)[2]
- Solvent: n-Butanol (for thermal) or DMSO (for microwave)[1][2]

Step-by-Step:

- Preparation: Charge the Heteroaryl Chloride and Amine HCl salt into a reaction vessel.
- Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA.
- Thermal Cycle: Heat to 90–110°C for 12–16 hours.
  - Optimization: If using microwave, heat to 120°C for 30–60 mins in DMSO.
- Work-up:
  - For n-Butanol: Concentrate directly under reduced pressure.
  - For DMSO: Precipitate by pouring into water, or extract with EtOAc.[2]
- Purification: These products often crystallize. Triturate with cold diethyl ether or pentane before resorting to chromatography.

Critical Control Point: Ensure the stereochemistry is maintained.  $SNAr$  conditions are generally safe, but extreme basicity at  $>140^\circ C$  could theoretically risk epimerization if the alpha-proton is acidic (unlikely here, but good practice to monitor).[2]

## Protocol 3: Reductive Amination

Application: Installing alkyl linkers or modifying solubility.

#### Materials:

- Aldehyde/Ketone (1.0 equiv)[2]
- **cis-2-Methyltetrahydropyran-4-amine HCl** (1.1 equiv)[1][2]
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]
- Acetic Acid (catalytic, 1-2 drops)[1][2]
- DCM or DCE (10 mL/mmol)[2]

#### Step-by-Step:

- Imine Formation: Mix Aldehyde, Amine HCl, and DIPEA (1.1 equiv) in DCM. Stir for 30 mins.
  - Note: Adding DIPEA is crucial here to free the amine for imine formation.
- Acidification: Add Acetic Acid (pH should be ~5–6).
- Reduction: Add STAB in one portion.
- Reaction: Stir at RT overnight (12-16h).
- Quench: Quench with sat.  $\text{NaHCO}_3$ . Stir vigorously for 15 mins until gas evolution ceases.
- Extraction: Extract with DCM.

## Analytical Data & Validation

When validating the synthesized product, specific NMR signals confirm the cis-stereochemistry.  
[1][2]

Nucleus	Signal (Approx.) <sup>[2][3][4][5]</sup>	Interpretation
1H NMR	C2-H (Multiplet, ~3.4 ppm)	Axial coupling constants (J ~11 Hz) indicate equatorial Methyl. <sup>[1][2]</sup>
1H NMR	C4-H (Multiplet, ~2.8 ppm)	Large axial-axial splitting confirms equatorial Amine. <sup>[1][2]</sup>
13C NMR	C2-Me (~21 ppm)	Chemical shift is distinct from trans-isomer (~18 ppm). <sup>[1][2]</sup>

## References

- Patent:Processes for the preparation of aminopurine compounds. WO2019070827. (Describes SNAr conditions using similar pyran amines).
- Article:Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.<sup>[2][6][7]</sup> (General scaffold utility).<sup>[2][5][7]</sup>
- Patent:Process for preparing 4-aminotetrahydropyran compound. US7365215B2.<sup>[8]</sup> (Synthesis of the amine starting material).
- Supplier Data:cis-2-methyltetrahydropyran-4-amine hydrochloride Properties. ChemicalBook.

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